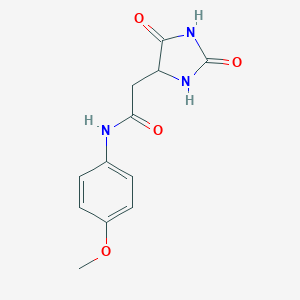
2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide, also known as MI-2, is a small molecule inhibitor that has been extensively studied for its potential use in cancer research. It was first synthesized in 2010 by researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide involves its ability to bind to and inhibit the activity of MALT1. This protein is involved in the activation of the NF-kB signaling pathway, which is known to promote the growth and survival of cancer cells. By inhibiting MALT1, 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide can block this pathway and induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects
2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory effects and to be effective against certain types of bacterial infections. It has also been shown to have low toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide is its specificity for MALT1. This makes it a useful tool for studying the role of this protein in cancer and other diseases. However, one limitation of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide is its relatively low potency, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide. One area of interest is the development of more potent analogs of the compound. Another area of interest is the study of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is potential for the use of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide in the treatment of other diseases, such as autoimmune disorders and inflammatory bowel disease.
Méthodes De Synthèse
The synthesis of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide involves a multi-step process, starting with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,5-dioxoimidazolidine to form the desired product, 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide has been primarily studied for its potential as a cancer therapy. It has been shown to inhibit the activity of MALT1, a protein that is involved in the progression of certain types of cancer. In particular, 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide has been shown to be effective against diffuse large B-cell lymphoma, a type of blood cancer.
Propriétés
Nom du produit |
2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide |
|---|---|
Formule moléculaire |
C12H13N3O4 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
2-(2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C12H13N3O4/c1-19-8-4-2-7(3-5-8)13-10(16)6-9-11(17)15-12(18)14-9/h2-5,9H,6H2,1H3,(H,13,16)(H2,14,15,17,18) |
Clé InChI |
LZRQFUIADQOSIF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)N2 |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![butyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241558.png)
![5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B241562.png)
![2-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B241564.png)
![2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B241571.png)
![Methyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B241573.png)
![2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)


![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)

![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)
![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)

![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)